An In-depth Technical Guide to N,N-Dimethylformamide-¹⁵N: Properties, Applications, and Sourcing
An In-depth Technical Guide to N,N-Dimethylformamide-¹⁵N: Properties, Applications, and Sourcing
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of N,N-Dimethylformamide-¹⁵N (DMF-¹⁵N). We will delve into its fundamental properties, critical applications in modern research, detailed experimental protocols, and sourcing information, moving beyond a simple datasheet to explain the causality and technical nuances essential for its effective use.
Introduction: The Significance of the ¹⁵N Isotope in a Ubiquitous Solvent
N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a high dielectric constant, valued for its exceptional ability to solvate a wide range of compounds.[1][2] Its isotopically labeled form, N,N-Dimethylformamide-¹⁵N, replaces the naturally occurring ¹⁴N atom with the stable, heavier ¹⁵N isotope. This substitution is not trivial; it fundamentally alters the nuclear properties of the molecule, transforming it from a standard solvent into a powerful analytical tool.
The primary driver for using ¹⁵N-labeled compounds is the advancement of Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3] The most abundant nitrogen isotope, ¹⁴N (99.64% natural abundance), has an integer nuclear spin (I=1), which gives it a nuclear quadrupole moment. This moment leads to rapid relaxation and, consequently, very broad signals in an NMR spectrum, often rendering them undetectable or unusable. In stark contrast, the ¹⁵N isotope possesses a fractional nuclear spin of one-half (I=1/2), similar to ¹H and ¹³C.[3] This property eliminates the quadrupolar broadening effect, resulting in sharp, high-resolution NMR signals that are ideal for detailed molecular structure elucidation and dynamic studies.[1][3]
DMF-¹⁵N is therefore indispensable for:
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Mechanistic Studies: Tracing the role and fate of DMF in reaction pathways where it may act not just as a solvent but as a reactant or catalyst.[1][4]
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NMR Solvent Applications: Serving as a specialized solvent in ¹⁵N NMR experiments to study the structure and dynamics of dissolved analytes without interference from the solvent's own nitrogen signal.
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Protein and Biomolecule Analysis: Used in studies of protein folding, denaturation, and intermolecular interactions monitored by NMR.[1][5]
Physicochemical Properties and Identification
Precise identification and understanding of the physicochemical properties of DMF-¹⁵N are paramount for its correct application and for ensuring experimental reproducibility. The key identifier for this specific isotopologue is its Chemical Abstracts Service (CAS) number.
The following table summarizes the essential properties of N,N-Dimethylformamide-¹⁵N, compiled from leading suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1449-84-9 | [6][7] |
| Linear Formula | HCO¹⁵N(CH₃)₂ | [6] |
| Molecular Weight | 74.09 g/mol | [6] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [6][8] |
| Chemical Purity | ≥99% (CP) | [8] |
| Appearance | Colorless liquid | [9][10] |
| Density | 0.957 g/mL at 25 °C | [8] |
| Boiling Point | 153 °C (lit.) | [8] |
| Melting Point | -61 °C (lit.) | [8] |
| Refractive Index | n20/D 1.431 (lit.) | [8] |
| SMILES String | [H]C(=O)C | [8] |
| InChI Key | ZMXDDKWLCZADIW-AZXPZELESA-N | [8] |
Core Application: A Practical Guide to ¹⁵N NMR Spectroscopy
While DMF-¹⁵N can be used to study reactions where the solvent itself is a participant, a primary application is in advanced NMR experiments to probe nitrogen-containing analytes. The low natural abundance (0.36%) and low gyromagnetic ratio of ¹⁵N make direct observation challenging.[3] Therefore, more sensitive, indirect detection methods like the Heteronuclear Single Quantum Coherence (HSQC) experiment are the standard.[5][11]
Experimental Protocol: ¹H-¹⁵N HSQC for Structural Elucidation
This protocol outlines the use of a ¹⁵N-labeled analyte, which demonstrates the principles of ¹⁵N NMR that make DMF-¹⁵N a valuable compound.
Objective: To correlate nitrogen atoms with their directly attached protons, providing a unique fingerprint of the molecule's structure.
Methodology:
-
Sample Preparation (The "Why"):
-
Dissolve 1-5 mg of the ¹⁵N-labeled analyte in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of 0.5-2 mM.[5] The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should have a minimal proton signal in the regions of interest. The use of a deuterated solvent is necessary to "lock" the spectrometer's magnetic field frequency and avoid overwhelming the analyte signals with solvent protons.
-
Transfer the solution to a high-precision NMR tube. The quality of the tube directly impacts the magnetic field homogeneity and, therefore, the spectral resolution.
-
-
Spectrometer Setup (The "How"):
-
Insert the sample into the NMR spectrometer.
-
Locking & Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Following this, "shimming" is performed. This is a crucial step that involves adjusting shim coils to make the magnetic field as homogeneous as possible across the sample volume. Poor shimming is a primary cause of broad lines and distorted peak shapes, compromising data quality.
-
Tuning and Matching: The NMR probe must be tuned to the resonance frequencies of both ¹H and ¹⁵N for the specific sample. This ensures maximum energy transfer and, consequently, maximum signal sensitivity.
-
-
Data Acquisition:
-
Load a standard 2D ¹H-¹⁵N HSQC pulse sequence. Modern spectrometers have pre-defined parameter sets that serve as an excellent starting point.
-
Key Parameters:
-
Spectral Width: Set the ¹H spectral width to cover all proton signals (typically 10-12 ppm). The ¹⁵N spectral width should encompass the expected range of nitrogen chemical shifts, often 200-300 ppm.[5]
-
¹J(NH) Coupling Constant: The pulse sequence is optimized for a specific one-bond proton-nitrogen coupling constant, typically around 90-95 Hz for amides.
-
Recycle Delay (d1): Set a delay of 1-2 seconds between scans to allow for nuclear relaxation and prevent signal saturation.[5]
-
-
Acquire the data. The experiment time will depend on the sample concentration and desired signal-to-noise ratio, ranging from minutes to several hours.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation in both dimensions (¹H and ¹⁵N).
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
The resulting 2D spectrum will show peaks (cross-peaks) at the coordinates corresponding to the chemical shifts of a proton and the ¹⁵N nucleus it is directly bonded to. Each N-H bond in the molecule should, in principle, give rise to a single cross-peak.
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Workflow Visualization
The following diagram illustrates the logical flow of the ¹H-¹⁵N HSQC experiment.
Caption: Molecular structure of N,N-Dimethylformamide-¹⁵N.
References
-
The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025, August 13). Technology Networks. Retrieved from [Link]
-
N,N-Dimethylformamide-15N | CAS 1449-84-9. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]
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Nitrogen-15 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved from [Link]
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Dimethylformamide. (n.d.). PubChem. Retrieved from [Link]
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15N NMR for Structure Elucidation. (2021, September 23). YouTube. Retrieved from [Link]
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Dimethylformamide, Technical Grade, Liquid. (n.d.). Univar Solutions. Retrieved from [Link]
-
Solvent effects on 15N NMR coordination shifts. (2012, December 4). PubMed. Retrieved from [Link]
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Applications of 15N NMR spectroscopy in alkaloid chemistry. (n.d.). ResearchGate. Retrieved from [Link]
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N,N-DIMETHYLFORMAMIDE. (n.d.). IARC Publications. Retrieved from [Link]
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Dimethylformamide. (n.d.). In Wikipedia. Retrieved from [Link]
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N,N-DIMETHYLFORMAMIDE. (n.d.). Inchem.org. Retrieved from [Link]
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14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (2024, February 7). eScholarship.org. Retrieved from [Link]
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